
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a pyridine ring and a quinoxaline ring. This compound has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. It has been found to induce cell cycle arrest and inhibit cell migration and invasion. The compound has also been shown to modulate the expression of certain genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in cell culture studies. However, the compound is not very water-soluble, which may pose some challenges in its use in certain experimental setups. In addition, the compound is relatively expensive, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to explore its mechanism of action and identify the specific targets that it interacts with. Further studies may also be conducted to optimize the synthesis method of the compound and improve its solubility and stability.
In conclusion, this compound is a heterocyclic compound that has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has a low toxicity profile and has been found to inhibit cell growth and induce apoptosis in cancer cells. However, its low water solubility and relatively high cost may limit its use in certain experimental setups. Further studies are needed to fully understand the compound's mechanism of action and explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one involves the condensation of 3-aminopyridine and 1,2-diaminobenzene in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields the desired product as a yellow solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also shown promising results in the treatment of bacterial and viral infections.
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(8-10-4-3-7-15-9-10)16-11-5-1-2-6-12(11)17-14/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDMPGEJDKDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)
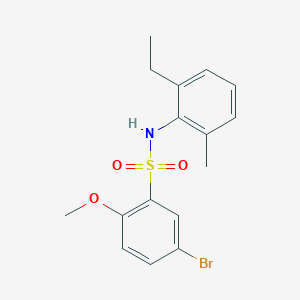
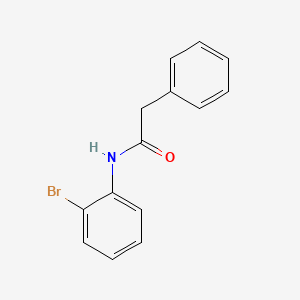
![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
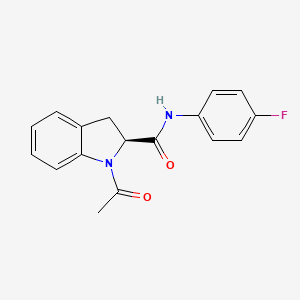
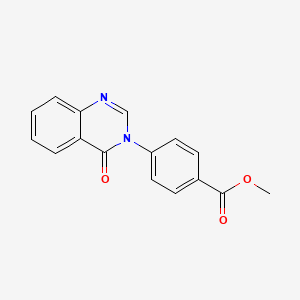
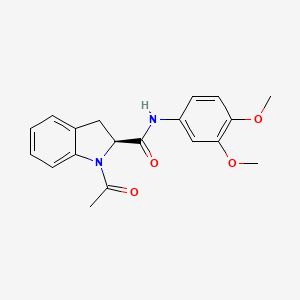
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
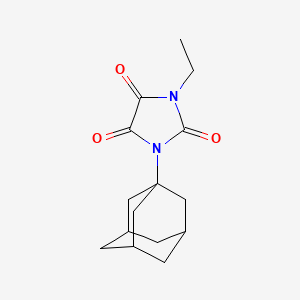

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
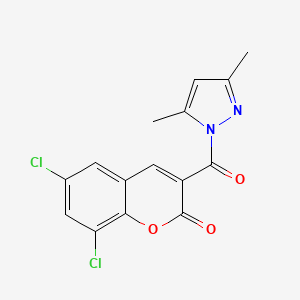
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)